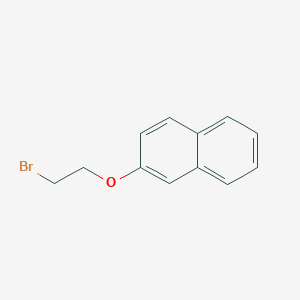
2-(2-Bromoethoxy)naphthalene
Descripción general
Descripción
“2-(2-Bromoethoxy)naphthalene” is a chemical compound with the molecular formula C12H11BrO and a molecular weight of 251.12 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for “2-(2-Bromoethoxy)naphthalene” is 1S/C12H11BrO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(2-Bromoethoxy)naphthalene” is a powder at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis
2-(2-Bromoethoxy)naphthalene: is a valuable intermediate in organic synthesis. It is used to introduce naphthyl ether groups into molecules, which can be pivotal in the synthesis of complex organic compounds. Its bromoethoxy group is reactive and can participate in further substitution reactions, making it a versatile building block for constructing pharmacologically active molecules or new materials .
Material Science
In material science, 2-(2-Bromoethoxy)naphthalene can be utilized to modify surface properties of materials. It can be used to synthesize polymers with specific optical properties or to create naphthalene-based liquid crystals, which are essential in the development of advanced display technologies .
Medicinal Chemistry
This compound finds applications in medicinal chemistry where it can be used to synthesize naphthalene derivatives that have potential therapeutic effects. It can act as a precursor for the synthesis of drugs that might exhibit anti-inflammatory, analgesic, or antipyretic activities .
Analytical Chemistry
2-(2-Bromoethoxy)naphthalene: can be used as a standard or reagent in chromatography and spectroscopy for the detection and quantification of naphthalene and its derivatives in various samples. This is crucial in environmental monitoring and quality control of pharmaceuticals .
Environmental Science
The compound’s role in environmental science includes studies on the degradation of naphthalene derivatives. It can be used to understand the environmental fate of naphthalene-based pollutants and to develop methods for their remediation .
Biochemistry Research
In biochemistry research, 2-(2-Bromoethoxy)naphthalene can be used to study the interaction of naphthalene derivatives with biological macromolecules. This helps in understanding the bioaccumulation potential and toxicity of such compounds .
Pharmacology
Pharmacological research utilizes this compound to synthesize analogs and study their interaction with biological targets. It aids in the discovery of new drugs and the improvement of existing therapeutic agents by modifying their chemical structure for better efficacy and reduced side effects .
Industrial Applications
Industrially, 2-(2-Bromoethoxy)naphthalene can be involved in the synthesis of dyes, pigments, and other naphthalene-based industrial chemicals. Its use in the synthesis of organic LEDs (OLEDs) is also an area of interest due to its potential in improving the efficiency and lifespan of these devices .
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-bromoethoxy)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKALVESVNGTFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348788 | |
| Record name | 2-(2-bromoethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethoxy)naphthalene | |
CAS RN |
13247-80-8 | |
| Record name | 2-(2-Bromoethoxy)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13247-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-bromoethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



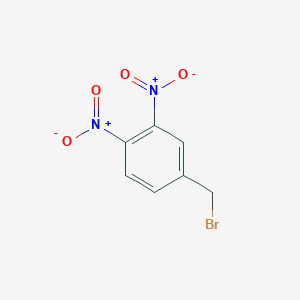
![2-(Benzo[d]oxazol-2-yl)malonaldehyde](/img/structure/B188515.png)
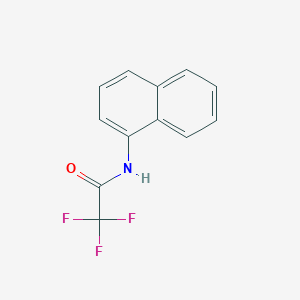
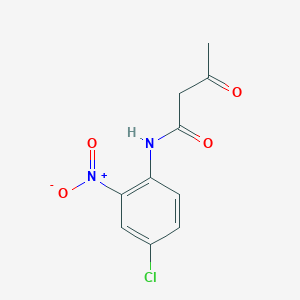
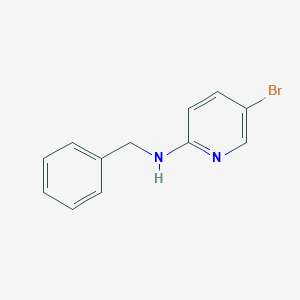

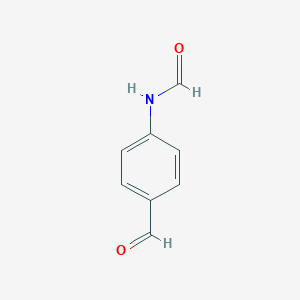

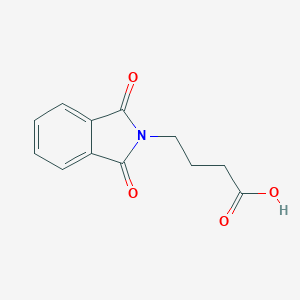

![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B188529.png)
![2-(Methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B188533.png)